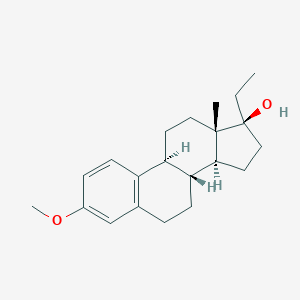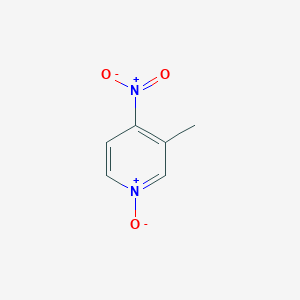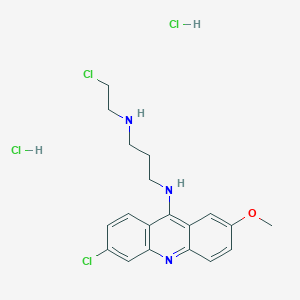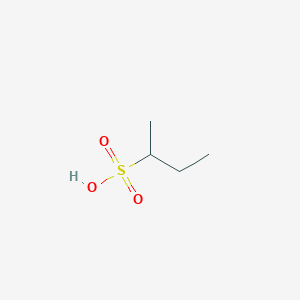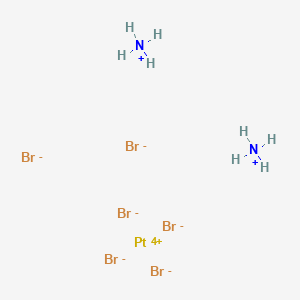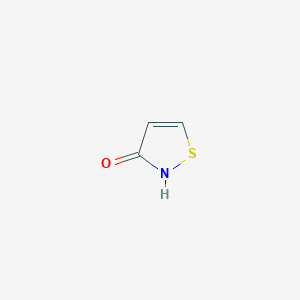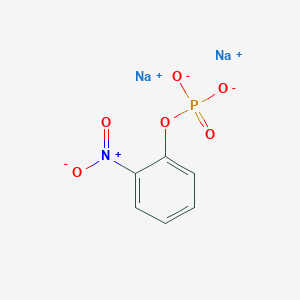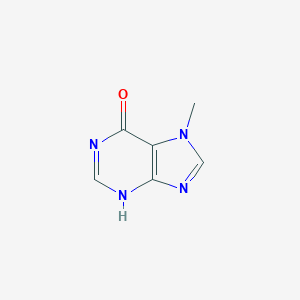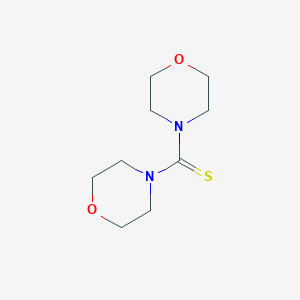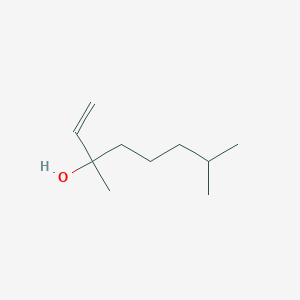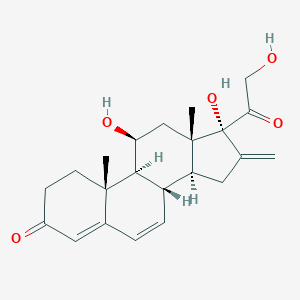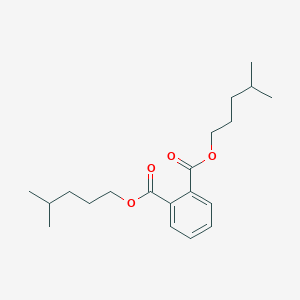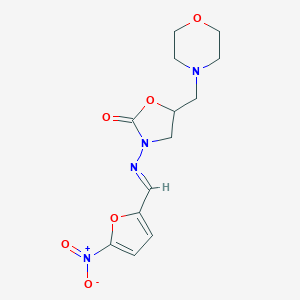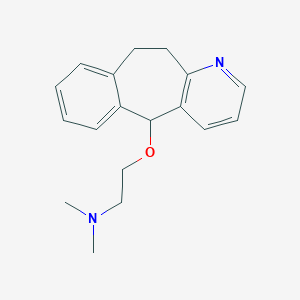
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. This compound is also known as DMABEP and has been synthesized using various methods. The aim of
Mecanismo De Acción
The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- is not fully understood. However, studies have shown that DMABEP can induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has various biochemical and physiological effects. DMABEP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. In addition, DMABEP has been shown to have anti-oxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- in lab experiments is its potential therapeutic applications. DMABEP has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising therapeutic agent. However, one of the limitations of using DMABEP in lab experiments is its toxicity. Studies have shown that DMABEP can be toxic to normal cells, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-. One direction is to investigate the potential therapeutic applications of DMABEP in the treatment of other diseases, such as neurodegenerative diseases. Another direction is to develop less toxic derivatives of DMABEP that can be used in clinical trials. Finally, further research is needed to fully understand the mechanism of action of DMABEP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has been achieved using various methods. One of the most common methods involves the reaction of 2-(dimethylamino)ethanol with 5-chloro-2-methoxybenzoic acid, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 2-(dimethylamino)ethanol with 5-chloro-2-methoxybenzaldehyde, followed by cyclization using sodium hydride.
Aplicaciones Científicas De Investigación
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has been the focus of scientific research for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that DMABEP can induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
Número CAS |
17895-87-3 |
|---|---|
Nombre del producto |
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- |
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22N2O/c1-20(2)12-13-21-18-15-7-4-3-6-14(15)9-10-17-16(18)8-5-11-19-17/h3-8,11,18H,9-10,12-13H2,1-2H3 |
Clave InChI |
WYFVZZWLJALQLV-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
SMILES canónico |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Sinónimos |
5-[2-(Dimethylamino)ethoxy]-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




